molecular formula C16H18N2O2 B5378511 4-propoxy-N-(2-pyridinylmethyl)benzamide

4-propoxy-N-(2-pyridinylmethyl)benzamide

Cat. No. B5378511
M. Wt: 270.33 g/mol
InChI Key: FKMGWYQMTFJICA-UHFFFAOYSA-N
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Description

4-propoxy-N-(2-pyridinylmethyl)benzamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist works by blocking the activation of 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, which are expressed on various cells, including immune cells, cancer cells, and neurons. 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors are involved in various cellular processes, including cell death, cytokine production, and inflammasome activation. By blocking 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist induces apoptosis and inhibits angiogenesis, leading to tumor growth inhibition. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist suppresses the activation of immune cells and reduces the production of autoantibodies, leading to reduced autoimmunity.

Advantages and Limitations for Lab Experiments

4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has several advantages for lab experiments, including its specificity for 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, its ability to inhibit various cellular processes, and its potential therapeutic applications. However, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist also has some limitations, including its potential off-target effects, its variable potency in different cell types, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonists with fewer off-target effects. Additionally, the development of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist-based therapies, such as antibody-drug conjugates and nanoparticle-based delivery systems, could enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ammonium hydroxide to form the final product. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.

properties

IUPAC Name

4-propoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMGWYQMTFJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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